molecular formula C9H12N4O2S B8453011 3-dimethylamino-5,7-dimethyl-isothiazolo(3,4-d)pyrimidine-4,6(5H, 7H)-dione

3-dimethylamino-5,7-dimethyl-isothiazolo(3,4-d)pyrimidine-4,6(5H, 7H)-dione

Cat. No.: B8453011
M. Wt: 240.28 g/mol
InChI Key: GCFJZCNIRGYKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-dimethylamino-5,7-dimethyl-isothiazolo(3,4-d)pyrimidine-4,6(5H, 7H)-dione is a useful research compound. Its molecular formula is C9H12N4O2S and its molecular weight is 240.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12N4O2S

Molecular Weight

240.28 g/mol

IUPAC Name

3-(dimethylamino)-5,7-dimethyl-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione

InChI

InChI=1S/C9H12N4O2S/c1-11(2)8-5-6(10-16-8)12(3)9(15)13(4)7(5)14/h1-4H3

InChI Key

GCFJZCNIRGYKRX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NSC(=C2C(=O)N(C1=O)C)N(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the mixture of 70 parts by volume of thionyl chloride and 125 parts by volume of dichloromethane was added 3.98 parts of N,N-dimethylformamide at 0° C. After the mixture was stirred at O° C for 15 minutes, 8.55 parts of 1.3-dimethyl-6-aminouracil was added and then refluxed for 5.5 hours. The reaction mixture was concentrated to dryness under reduced pressure and the residue was dissolved in 200 parts by volume of chloroform. The solution was poured in 300 parts by volume of ice-water. After the water layer was neutralized with sodium hydrogen carbonate, the chloroform layer was taken and washed twice with 200 parts by volume portions of each of water. The chloroform was distilled off under reduced pressure. The concentration residue was recrystallized from 80 parts by volume of methanol. The described procedure yielded 6.3 parts of 3-dimethylamino-5,7-dimethyl-isothiazolo[3,4-d]pyrimidine-4,6(5H, 7H)-dione as colorless needles melting at 150°-152° C.
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